molecular formula C9H8BrNO3 B1275579 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone CAS No. 22019-50-7

2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone

Cat. No. B1275579
CAS RN: 22019-50-7
M. Wt: 258.07 g/mol
InChI Key: DBMCVOBHUPAOMT-UHFFFAOYSA-N
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Description

The compound 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone is a brominated aromatic ketone derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their synthesis, molecular structures, and chemical properties. These insights can be extrapolated to understand the characteristics of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone.

Synthesis Analysis

The synthesis of brominated aromatic ketones typically involves the use of brominating reagents such as Br2. For instance, 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, was synthesized from 1-(4-hydroxyphenyl)ethanone using Br2, achieving a yield of 64.7% with a purity of 90.2% . Similarly, the synthesis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone would likely involve a bromination step, possibly starting from a 4-methyl-3-nitrophenyl ethanone precursor.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones can be determined using techniques such as single-crystal X-ray diffraction, as seen in the synthesis of enantiomerically pure diarylethanes . Density Functional Theory (DFT) calculations, as well as Hirshfeld surface analysis, are also employed to understand the structural properties of these compounds . These methods would be applicable to determine the molecular structure of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone and to predict its electronic properties.

Chemical Reactions Analysis

Brominated aromatic ketones can undergo various chemical reactions, including further functionalization or serving as intermediates in the synthesis of other compounds. For example, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was used in esterification reactions, demonstrating its utility as a chemical protective group . The reactivity of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone would likely be similar, with potential for further reactions such as nucleophilic aromatic substitution or reduction of the nitro group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones can be characterized by various spectroscopic methods, including FT-IR and NMR spectroscopy . The presence of bromine atoms significantly influences the physical properties of these compounds, such as their melting points and solubilities. The electronic properties, such as HOMO-LUMO gaps, can be analyzed through computational methods to predict reactivity and stability . These analyses would be relevant to 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone, providing insights into its behavior in different chemical environments.

Scientific Research Applications

Synthesis of α,β-Unsaturated Ketones

  • Scientific Field : Organic Chemistry
  • Application Summary : “2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone” is used in the synthesis of α,β-unsaturated ketones, which are key intermediates bearing the well-known chalcone pharmacophore . Chalcones can be isolated from several plants, and are precursors of flavones and anthocyan compounds. Some of them exhibit antioxidant and anticancer properties .
  • Methods of Application : The compound is reacted with several cyclic nitronate anions to form α,β-unsaturated ketones via a S RN 1 mechanism . This new method can be used to synthesize a wide variety of chalcone analogues .
  • Results or Outcomes : The reaction of α-bromoketones derived from 5-nitrothiophene and 4-nitrobenzene with nitropropyl anion led to the synthesis of α,β-unsaturated ketones . A mechanistic study of this reaction was also carried out and the data obtained proved that this reaction follows a S RN 1 mechanism .

Synthesis of alpha-Bromoketones

  • Scientific Field : Organic Chemistry
  • Application Summary : “2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone” is used in the synthesis of alpha-Bromoketones .
  • Methods of Application : The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone .
  • Results or Outcomes : The synthesis of “2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone” was successful and the spectroscopic data of the product was provided .

Synthesis of Various Scaffolds of Indole

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
  • Methods of Application : The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone . Various natural compounds contain indole as parent nucleus for example tryptophan .
  • Results or Outcomes : The synthesis of “2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone” was successful and the spectroscopic data of the product was provided .

Synthesis of 4-Methylthiosemicarbazide Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : “2-Bromo-1-(4-methylphenyl)ethanone” is used in the synthesis of 4-Methylthiosemicarbazide derivatives .
  • Methods of Application : The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone .
  • Results or Outcomes : The synthesis of “2-Bromo-1-(4-methylphenyl)ethanone” was successful and the spectroscopic data of the product was provided .

Electrophilic Aromatic Substitution

  • Scientific Field : Organic Chemistry
  • Application Summary : “2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone” can be used in electrophilic aromatic substitution reactions . These reactions involve the attack of an electrophile at carbon to form a cationic intermediate .
  • Methods of Application : The compound can react with various electrophiles to form new compounds . The aromatic ring is regenerated from the cationic intermediate by loss of a proton from the sp3-hybridized carbon .
  • Results or Outcomes : The reaction can lead to the formation of various substituted aromatic compounds .

Synthesis of 4-Methyl Methcathinone HCl (Mephedrone HCl)

  • Scientific Field : Medicinal Chemistry
  • Application Summary : “2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone” can act as an intermediate in the synthesis of 4-methyl methcathinone HCl (mephedrone HCl or 4-MMC HCl), which is used as a sample for development and validation of a presumptive color spot test method for the detection of piperazine analogues in seized illicit materials .
  • Methods of Application : The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone .
  • Results or Outcomes : The synthesis of “2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone” was successful and the spectroscopic data of the product was provided .

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H318, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .

Future Directions

The future directions for research and applications of “2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone” are not specified in the search results. Future directions could include further studies on its synthesis, properties, and potential uses .

properties

IUPAC Name

2-bromo-1-(4-methyl-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-6-2-3-7(9(12)5-10)4-8(6)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMCVOBHUPAOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396596
Record name 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone

CAS RN

22019-50-7
Record name 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one
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Synthesis routes and methods I

Procedure details

A solution of 1-(4-methyl-3-nitro-phenyl)ethanone (Sigma-Aldrich, 25.08 g, 0.14 mol) in CH2Cl2 (269 mL) is cooled to 0° C. To this is added bromine (7.17 mL, 0.14 mol) at 0° C. with stirring. The reaction mixture is allowed to warm slowly to rt over a total of 90 minutes. Ice water (500 mL) is added, organics are collected and aqueous layer is extracted with CH2Cl2 (2×250 mL). The organic layers are combined, washed with water, dried with Na2SO4 and concentrated to give the title compound (36.1 g, 99% yield). LCMS m/z=258.3, 260.2 [M+H]+, tR=2.39 min.
Quantity
25.08 g
Type
reactant
Reaction Step One
Quantity
269 mL
Type
solvent
Reaction Step One
Quantity
7.17 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-methyl-3-nitrobenzoyl chloride (Sigma-Aldrich, 2.0 g, 10 mmol) in CH2Cl2 (50 mL) is added trimethylsilyldiazomethane (2.0 M in hexanes, 40 mmol). The mixture is stirred for 2 hours at room temp, then cooled to 0° C. and a solution of HBr/HOAc (6.33 mL, 33% of HBr in HOAc, 35 mmol) is added dropwise (N2 evolution). After addition the mixture is stirred at 0° C. for 5 minutes, concentrated and purified by silica gel chromatography (CH2Cl2) to give the title compound (2.42 g, 93% yield) as a light yellow solid: Rf 0.61 (CH2Cl2)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

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